molecular formula C11H11BrO3 B1293231 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid CAS No. 898767-28-7

4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid

Cat. No. B1293231
CAS RN: 898767-28-7
M. Wt: 271.11 g/mol
InChI Key: QBAFDTBWFLFGDS-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid is a chemical compound that is part of a broader class of 4-substituted 2,4-dioxobutanoic acids. These compounds are known for their biological activity, particularly as inhibitors of various enzymes. The specific bromo-substituted derivative mentioned does not appear directly in the provided papers, but related compounds have been synthesized and studied for their potential applications in medicine and industry .

Synthesis Analysis

The synthesis of related 4-substituted 2,4-dioxobutanoic acids involves various chemical reactions, including ring-opening reactions, copper-catalyzed cross-coupling reactions, and other synthetic pathways. For instance, the synthesis of a similar compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was achieved by reacting itaconic anhydride with 3-aminoacetophenone . Another related compound, a new surfactant with a benzene spacer, was synthesized via a novel copper-catalyzed cross-coupling reaction . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various analytical techniques such as FTIR, NMR, and X-ray diffraction. For example, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined to belong to a triclinic unit cell with specific dimensions and angles, and the presence of intermolecular hydrogen bonds was noted . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of the bonding.

Chemical Reactions Analysis

The chemical reactivity of 4-substituted 2,4-dioxobutanoic acids includes their ability to inhibit enzymes and react with other compounds. For instance, some derivatives are potent inhibitors of glycolic acid oxidase, an enzyme involved in metabolic pathways . Another compound in this class reacts with aliphatic thiol compounds to form stable fluorescent adducts, which can be used for the spectrophotometric and fluorimetric determination of thiol drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The thermal stability, melting points, and solubility can be determined through thermal analysis and solubility studies. For example, a semi-organic nonlinear optical crystal in this class was found to be thermally stable up to 130°C with a melting point of 163°C . The optical properties, such as absorption wavelengths and nonlinear optical efficiency, are also of interest for potential applications in photonics . The electronic properties, including the HOMO and LUMO energies and the first hyperpolarizability, are relevant for understanding the compound's reactivity and electronic behavior .

Scientific Research Applications

Antirheumatic Activity

4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid and its derivatives have been studied for their potential antirheumatic properties. For instance, KE-298, a related compound, showed significant suppressive effects on rat adjuvant arthritis, suggesting potential applications in treating rheumatic conditions (Kameo et al., 1996). Another study involving esonarimod, a structurally similar antirheumatic agent, indicated its effectiveness in synthesizing therapeutic quantities (Noguchi et al., 2002).

Glycolic Acid Oxidase Inhibition

This compound has also been investigated for its inhibitory effects on glycolic acid oxidase. Derivatives with lipophilic 4-substituents, including those structurally similar to this compound, have been synthesized and found to be potent inhibitors of this enzyme in vitro (Williams et al., 1983).

Surfactant Synthesis

The compound has been used in the synthesis of new surfactants. A study demonstrated the synthesis of a new surfactant containing a benzene spacer and the compound's structure, which was analyzed using various spectroscopic techniques. This surfactant was observed to form large-diameter premicellar aggregations below the critical micelle concentration (Chen et al., 2013).

Molecular Docking and Spectroscopic Studies

Molecular docking and spectroscopic investigations have been conducted on derivatives of this compound. Studies including vibrational, structural, electronic, and optical analysis have provided insights into their stability, charge delocalization, and potential as nonlinear optical materials (Vanasundari et al., 2018).

Methionine Salvage Pathway

Research has also explored the role of 4-methylthio-2-oxobutanoic acid, a compound in the methionine salvage pathway, which is related to this compound. This study found that the compound induces apoptosis in human cell lines, suggesting a potential role in cancer treatment or research (Tang et al., 2006).

Safety and Hazards

Similar compounds, such as 4-Bromo-2-methylphenyl isocyanate, are generally considered hazardous. They can cause skin and eye irritation, and are harmful if swallowed or inhaled .

properties

IUPAC Name

4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-7-6-8(12)2-3-9(7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAFDTBWFLFGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645383
Record name 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898767-28-7
Record name 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-1-iodo-2-methylbenzene (148 mg, 0.5 mmol) in THF (10 mL) at −25° C. was added isopropylmagnesium bromide (0.5 mL, 0.5 mmol) and stirred 3 h. Succinic anhydride (55 mg, 0.55 mmol) was added and the reaction was stirred 18 h. The mixture was quenched with water (10 mL) and washed with 1N NaOH (10 mL), 1N HCl (10 mL), brine (10 mL) and dried (MgSO4). The organic layer was concentrated in vacuo and the residue purified by flash chromatography (0-100% EtOAc/Hexane) to afford 55A (42 mg, 31%) as a crystalline solid. 1H NMR (400 MHz, CDCl3) δ ppm 0.98 (t, 3 H) 2.42 (q, 2 H) 2.73 (t, 2 H) 4.10 (t, 2 H) 6.82 (d, 1 H) 7.02 (d, 1 H) 7.09 (t, 2 H) 7.15 (t, 1 H) 7.36 (d, 1 H) 7.58-7.63 (m, 1 H).
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step Two
Name
Yield
31%

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